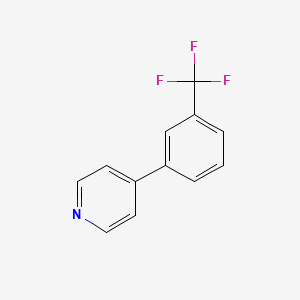

4-(3-(Trifluorometil)fenil)piridina

Descripción general

Descripción

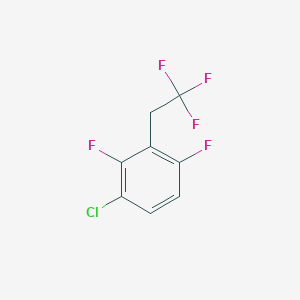

“4-(3-(Trifluoromethyl)phenyl)pyridine” is a chemical compound with the CAS Number: 5957-98-2 . It has a molecular weight of 223.2 and its IUPAC name is 4-(3-(trifluoromethyl)phenyl)pyridine . It is characterized by the presence of a fluorine atom and a pyridine in its structure .

Synthesis Analysis

The synthesis of trifluoromethylpyridine (TFMP) derivatives, such as “4-(3-(Trifluoromethyl)phenyl)pyridine”, is generally achieved via two main methods . One involves an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine . The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .

Molecular Structure Analysis

The molecular structure of “4-(3-(Trifluoromethyl)phenyl)pyridine” contains three fluorine atoms, a methyl group (a unit made of a hydrogen atom and three carbon atoms), and a ring-shaped carbon-containing structure known as pyridine .

Physical and Chemical Properties Analysis

The physical and chemical properties of “4-(3-(Trifluoromethyl)phenyl)pyridine” are characterized by the presence of a fluorine atom and a pyridine in its structure . These are thought to bestow many of the distinctive physical–chemical properties observed in this class of compounds .

Aplicaciones Científicas De Investigación

Aplicaciones agroquímicas

La trifluorometilpiridina (TFMP) y sus derivados, incluido “4-(3-(Trifluorometil)fenil)piridina”, son motivos estructurales clave en ingredientes agroquímicos activos . El uso principal de los derivados de TFMP es la protección de los cultivos contra plagas . Fluazifop-butilo fue el primer derivado de TFMP introducido en el mercado agroquímico, y desde entonces, más de 20 nuevos agroquímicos que contienen TFMP han adquirido nombres comunes ISO .

Aplicaciones farmacéuticas

Varios derivados de TFMP se utilizan en la industria farmacéutica . Se ha concedido la aprobación comercial a cinco productos farmacéuticos que contienen la parte TFMP, y muchos candidatos se encuentran actualmente en ensayos clínicos . Se cree que las actividades biológicas de los derivados de TFMP se deben a la combinación de las propiedades fisicoquímicas únicas del átomo de flúor y las características únicas de la parte piridina .

Aplicaciones veterinarias

En la industria veterinaria, se han concedido aprobaciones de comercialización a dos productos que contienen la parte TFMP . Estos productos aprovechan las propiedades únicas de los derivados de TFMP para el tratamiento eficaz de diversas enfermedades animales .

Síntesis de compuestos orgánicos

La presencia de un átomo de flúor y una piridina que contiene carbono en los derivados de TFMP, incluida “this compound”, confiere muchas de las propiedades físico-químicas distintivas observadas en esta clase de compuestos . Estas propiedades hacen que los derivados de TFMP sean valiosos en la síntesis de varios compuestos orgánicos .

Desarrollo de materiales funcionales

Los recientes avances en el desarrollo de materiales funcionales han sido posibles gracias al uso de compuestos orgánicos que contienen flúor, como los derivados de TFMP . Las propiedades únicas de estos compuestos contribuyen a la creación de materiales con funcionalidades novedosas .

Aplicaciones antimicrobianas

La investigación ha explorado el potencial antimicrobiano del andamiaje de pirazolo[3,4-b]piridina que contiene bencensulfonamida y grupos trifluorometilo . Esto sugiere aplicaciones antimicrobianas potenciales para “this compound” y compuestos similares .

Safety and Hazards

“4-(3-(Trifluoromethyl)phenyl)pyridine” is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as a flammable liquid, skin corrosive/irritant, serious eye damage/eye irritant, and specific target organ toxicant (single exposure) with the target organ being the respiratory system .

Direcciones Futuras

Mecanismo De Acción

Target of Action

Trifluoromethylpyridine derivatives, which include 4-(3-(trifluoromethyl)phenyl)pyridine, are known to be key structural ingredients in active agrochemical and pharmaceutical compounds .

Mode of Action

The unique physicochemical properties of the fluorine atom and the pyridine moiety in trifluoromethylpyridine derivatives are thought to contribute to their biological activities .

Biochemical Pathways

It is known that trifluoromethylpyridine derivatives play a fundamental role as key structural ingredients in the development of many agrochemical and pharmaceutical compounds .

Result of Action

It is known that trifluoromethylpyridine derivatives, which include 4-(3-(trifluoromethyl)phenyl)pyridine, have been found to exhibit numerous pharmacological activities .

Análisis Bioquímico

Biochemical Properties

4-(3-(Trifluoromethyl)phenyl)pyridine plays a crucial role in biochemical reactions, particularly in the modulation of enzyme activities and protein interactions. This compound has been shown to interact with several key enzymes and proteins, influencing their function and activity. For instance, it can act as an inhibitor for certain enzymes, thereby modulating metabolic pathways and cellular processes . The trifluoromethyl group enhances the compound’s ability to form stable interactions with biomolecules, contributing to its efficacy in biochemical applications .

Cellular Effects

The effects of 4-(3-(Trifluoromethyl)phenyl)pyridine on various cell types and cellular processes are profound. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. It can modulate the activity of key signaling molecules, leading to alterations in cellular responses and functions . Additionally, 4-(3-(Trifluoromethyl)phenyl)pyridine has been shown to affect gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing the transcriptional landscape of cells .

Molecular Mechanism

At the molecular level, 4-(3-(Trifluoromethyl)phenyl)pyridine exerts its effects through specific binding interactions with biomolecules. The trifluoromethyl group enhances the compound’s binding affinity to target proteins, facilitating enzyme inhibition or activation . This compound can also induce changes in gene expression by interacting with DNA-binding proteins and transcription factors, thereby modulating the transcriptional activity of specific genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-(3-(Trifluoromethyl)phenyl)pyridine have been studied over various time frames. The compound exhibits stability under standard laboratory conditions, with minimal degradation observed over time . Long-term studies have shown that 4-(3-(Trifluoromethyl)phenyl)pyridine can have sustained effects on cellular function, including prolonged modulation of enzyme activities and gene expression .

Dosage Effects in Animal Models

The effects of 4-(3-(Trifluoromethyl)phenyl)pyridine vary with different dosages in animal models. At lower doses, the compound has been shown to exert beneficial effects, such as enhanced enzyme inhibition and improved cellular function . At higher doses, toxic or adverse effects may be observed, including disruptions in metabolic pathways and cellular toxicity . It is crucial to determine the optimal dosage to maximize the compound’s efficacy while minimizing potential side effects.

Metabolic Pathways

4-(3-(Trifluoromethyl)phenyl)pyridine is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound can influence metabolic flux and alter metabolite levels by modulating enzyme activities . For example, it can inhibit key enzymes in specific pathways, leading to changes in the overall metabolic profile of cells .

Transport and Distribution

Within cells and tissues, 4-(3-(Trifluoromethyl)phenyl)pyridine is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate the compound’s localization and accumulation in target tissues, enhancing its biochemical effects . The transport and distribution mechanisms are crucial for the compound’s efficacy in various applications.

Subcellular Localization

The subcellular localization of 4-(3-(Trifluoromethyl)phenyl)pyridine is influenced by targeting signals and post-translational modifications. The compound can be directed to specific compartments or organelles within cells, where it exerts its biochemical effects . Understanding the subcellular localization is essential for elucidating the compound’s mechanism of action and optimizing its use in biochemical applications.

Propiedades

IUPAC Name |

4-[3-(trifluoromethyl)phenyl]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8F3N/c13-12(14,15)11-3-1-2-10(8-11)9-4-6-16-7-5-9/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHXHMMVSNKGFDP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(F)(F)F)C2=CC=NC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8F3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50673526 | |

| Record name | 4-[3-(Trifluoromethyl)phenyl]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50673526 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5957-98-2 | |

| Record name | 4-[3-(Trifluoromethyl)phenyl]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50673526 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of using 4-(3-(Trifluoromethyl)phenyl)pyridine in the synthesis of polybenzimidazopyrrolones?

A: 4-(3-(Trifluoromethyl)phenyl)pyridine serves as a key building block in synthesizing novel polybenzimidazopyrrolones (PPys) []. Its incorporation into the polymer backbone introduces desirable properties. Specifically, the presence of the trifluoromethyl (-CF3) group and the rigid aromatic structure contribute to enhanced thermal stability and alkaline hydrolysis resistance in the resulting PPys [].

Q2: How does the structure of the resulting PPys contribute to their reported properties?

A: The PPys derived from 4-(3-(Trifluoromethyl)phenyl)pyridine exhibit a semi-ladder structure and a high degree of aromatic conjugation []. This unique architecture is responsible for their exceptional thermal stability, with decomposition temperatures exceeding 500°C []. Furthermore, the hydrophobic nature of the -CF3 group and the inherent chemical stability of the aromatic system contribute to the remarkable resistance of these PPys to alkaline degradation, even after prolonged exposure to strong alkaline solutions [].

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-Chloro-2,3-dihydro-1H-pyrrolo[3,2-C]pyridine](/img/structure/B1388525.png)

![4,5,6,7-Tetrahydro-1H-pyrazolo[3,4-c]pyridine dihydrochloride](/img/structure/B1388527.png)